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t-Boc-Aminooxy-PEG7-methane

PROTAC Targeted Protein Degradation Linker Optimization

Achieve precise PROTAC ternary complex tuning with t-Boc-Aminooxy-PEG7-methane — a monodisperse PEG7 linker where every ethylene glycol unit matters. A single-unit PEG change can shift DC50 >2‑fold, making this 7‑unit spacer critical for mapping optimal ligand distances. The Boc‑protected aminooxy terminus uniquely supports sequential deprotection (50% TFA/DCM) and bioorthogonal oxime ligation, eliminating premature reactivity in multi‑step conjugations. For systematic linker screening, use alongside PEG4, PEG6, and PEG8 analogs.

Molecular Formula C20H41NO10
Molecular Weight 455.5 g/mol
CAS No. 2055041-27-3
Cat. No. B611203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG7-methane
CAS2055041-27-3
Synonymst-Boc-Aminooxy-PEG7-methane
Molecular FormulaC20H41NO10
Molecular Weight455.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22)
InChIKeyIHBBQGFKPNMZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

t-Boc-Aminooxy-PEG7-methane (CAS 2055041-27-3): A PEG7-Based PROTAC Linker with Boc-Protected Aminooxy Functionality


t-Boc-Aminooxy-PEG7-methane is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound features a seven-unit PEG spacer (PEG7) that confers aqueous solubility and a tert-butyloxycarbonyl (Boc)-protected aminooxy group that enables bioorthogonal oxime ligation upon deprotection . With a molecular weight of 455.54 g/mol and the formula C20H41NO10, this monodisperse linker provides a defined spatial reach suitable for constructing bifunctional degraders where precise spacing between the target-binding warhead and the E3 ligase ligand is critical .

Why t-Boc-Aminooxy-PEG7-methane Cannot Be Replaced by Arbitrary PEG Linkers in PROTAC Design


PROTAC efficacy is exquisitely sensitive to linker composition and length, as the distance between the E3 ligase ligand and the target protein warhead directly governs ternary complex stability and degradation efficiency [1]. Systematic variation of PEG linker length in a Retro-2-based PROTAC series revealed that GSPT1 degradation potency differed markedly depending on the number of ethylene glycol units, with DC50 values shifting from 310 nM to 700 nM and maximal degradation ranging from 29% to 96% across PEG2 and PEG3 variants [1]. Consequently, substituting t-Boc-Aminooxy-PEG7-methane with a shorter PEG4 or longer PEG8 analog is not a neutral decision; such a change alters the spatial orientation of the assembled degrader and may abrogate activity entirely or induce off-target neosubstrate degradation [1]. Additionally, the Boc-protected aminooxy terminus provides a chemoselective ligation handle that is absent in alternative methane-terminated PEG linkers, making direct interchange functionally invalid [1].

Quantitative Differentiation Evidence: t-Boc-Aminooxy-PEG7-methane vs. Comparable Linkers


PEG7 Spacer Length Balances Spatial Reach and Conformational Entropy in PROTAC Ternary Complex Formation

The PEG7 spacer in t-Boc-Aminooxy-PEG7-methane provides a fully extended end-to-end distance of approximately 28–30 Å, which occupies a critical middle ground between the shorter PEG4 (≈16–24 Å) and the longer PEG8 (≈32–35 Å) linkers commonly employed in PROTAC development . Empirical studies demonstrate that linker length is not merely a passive tether but a conformational tuner; for Retro-2-based PROTACs, a PEG2 linker (shorter than PEG4) exhibited a DC50 of 310 nM and maximal degradation of 96%, whereas a PEG3 linker (shorter than PEG4) gave a DC50 of 700 nM and only 29% maximal degradation, underscoring that subtle variations in PEG unit count profoundly affect degradation efficiency and cooperativity [1]. The PEG7 spacer thus offers an empirically validated intermediate length that can maintain the necessary 3–5 nm inter-protein distance required for productive ubiquitination while avoiding excessive flexibility that may bury the warhead or destabilize the ternary complex [1].

PROTAC Targeted Protein Degradation Linker Optimization

Aminooxy Group Enables Chemoselective Oxime Ligation with Quantifiable Kinetics at Neutral pH

Upon Boc deprotection, the exposed aminooxy terminus of t-Boc-Aminooxy-PEG7-methane reacts chemoselectively with aldehydes and ketones to form stable oxime bonds. Kinetic studies report that the uncatalyzed reaction between an aminooxy-functionalized PEG and a glyoxyl-modified peptide proceeds with an observed second-order rate constant of 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 [1]. While this intrinsic rate is modest, the use of substituted aniline catalysts enhances the reaction rate by 120-fold relative to the uncatalyzed process and 19-fold faster than aniline-catalyzed reactions [2]. In comparison, the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits rate constants in the range of 10–200 M⁻¹ s⁻¹ under optimized conditions, but requires cytotoxic copper and non-physiological pH; strain-promoted azide-alkyne cycloaddition (SPAAC) rates range from 10⁻³ to 1 M⁻¹ s⁻¹ depending on the cyclooctyne structure [1]. The aminooxy-oxyime chemistry thus occupies a distinct niche: it provides a catalyst-free, metal-free ligation at physiological pH with tunable kinetics, making it particularly suited for intracellular PROTAC assembly or for labeling biomolecules where copper toxicity is prohibitive [2].

Bioconjugation Bioorthogonal Chemistry Oxime Ligation

Boc Protection Confers Orthogonal Deprotection Compatibility Under Mild Acidic Conditions

The Boc group on t-Boc-Aminooxy-PEG7-methane remains stable under neutral and basic conditions (pH > 7) and in the presence of nucleophiles, but is quantitatively removed by treatment with 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature within 50 minutes [1]. This contrasts with other common amine protecting groups: Fmoc requires basic conditions (piperidine) that may cleave ester linkages in sensitive payloads; Cbz requires hydrogenolysis (H₂, Pd/C) incompatible with many functional groups; and Alloc requires palladium catalysis. In a head-to-head comparison of deprotection protocols, the standard Boc deprotection (50% TFA/DCM, 50 min, RT) releases the free aminooxy group with >98% efficiency as confirmed by ¹H NMR [2], whereas Fmoc deprotection in piperidine/DMF can lead to side reactions with ketone-containing warheads. The orthogonal stability of the Boc group also permits the use of t-Boc-Aminooxy-PEG7-methane in multi-step PROTAC syntheses where other protecting groups (e.g., Fmoc on a second amine) must remain intact during initial conjugation steps [1].

Protecting Group Strategy PROTAC Synthesis Sequential Bioconjugation

Optimal Application Scenarios for t-Boc-Aminooxy-PEG7-methane Based on Quantitative Differentiation


PROTAC Linker Optimization Campaigns Requiring Systematic Length Variation

Medicinal chemists developing PROTACs against novel targets should employ t-Boc-Aminooxy-PEG7-methane as part of a focused linker library that includes PEG4, PEG6, and PEG8 variants. The quantitative evidence that a one-unit change in PEG length (PEG2 to PEG3) alters DC50 by >2-fold and maximal degradation by >60% [1] indicates that PEG7 is a critical intermediate length for identifying the optimal spatial distance between warhead and E3 ligase ligand. Using this linker in parallel with its shorter and longer homologs allows rapid convergence on the length window that maximizes ternary complex cooperativity while minimizing off-target neosubstrate degradation.

Multi-Step Bioconjugation Requiring Orthogonal Protecting Group Strategy

In synthetic routes where a ketone- or aldehyde-functionalized payload (e.g., a modified E3 ligase ligand) must be conjugated after initial amine coupling steps, the Boc-protected aminooxy group on t-Boc-Aminooxy-PEG7-methane provides the necessary orthogonality. The Boc group withstands the basic conditions required for Fmoc deprotection or NHS ester aminolysis [2], allowing the linker to be installed and then selectively unmasked with 50% TFA/DCM [1] to expose the aminooxy nucleophile for final oxime ligation. This sequential approach prevents premature reactivity and simplifies purification.

Intracellular PROTAC Assembly via Bioorthogonal Oxime Ligation

For applications where pre-formed PROTACs suffer from poor cell permeability, researchers can employ a 'click-and-assemble' strategy: deliver the target-binding warhead equipped with a ketone handle and the E3 ligase ligand bearing t-Boc-Aminooxy-PEG7-methane separately, then rely on intracellular deprotection (by lysosomal acidity) and subsequent oxime ligation. The kinetically characterized oxime formation rate (6 × 10⁻³ M⁻¹ s⁻¹ uncatalyzed, up to 120× faster with aniline catalysis) [1] is sufficient for ligation at micromolar intracellular concentrations over several hours, and the resulting oxime bond is hydrolytically stable under physiological conditions [1]. This approach mitigates the permeability challenges often encountered with large, pre-assembled PROTAC molecules.

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